N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide
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Overview
Description
“N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of benzamides, they can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .
Scientific Research Applications
Colorimetric Sensing
A study detailed the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, showing one of these compounds exhibited color transition in response to fluoride anions, indicating potential applications in colorimetric sensing for environmental or analytical chemistry purposes (Younes et al., 2020).
Novel Compound Synthesis
Research on the synthesis of novel compounds like 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives using OxymaPure/DIC indicates the interest in developing new molecules for various biochemical applications, which might include enzyme inhibition or drug development (El‐Faham et al., 2013).
Drug Development and Anticancer Activity
Another area of research involves the development of compounds with potential anticancer activity. For example, alkylating benzamides have shown cytotoxicity against melanoma cells, suggesting the potential for targeted drug delivery in cancer therapy (Wolf et al., 2004).
Biological Activity and Receptor Modulation
The study of selective and orally active inhibitors, like MGCD0103, for histone deacetylase, reflects the broader interest in designing compounds that can modulate specific cellular pathways, potentially offering therapeutic benefits for diseases such as cancer (Zhou et al., 2008).
Mechanism of Action
Target of Action
The compound “N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide” is likely to interact with certain proteins or enzymes in the body due to its structural features. For instance, compounds containing the indole nucleus are known to bind with high affinity to multiple receptors .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
N-[2-[[cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-9-5-4-8-13(14)15(10-19)21-16(22)11-20-17(23)12-6-2-1-3-7-12/h1-9,15H,11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOSRTMUHRREKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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